Ethyl 2-aminonicotinate

Übersicht

Beschreibung

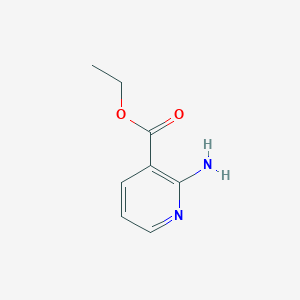

Ethyl 2-aminonicotinate (CAS 13362-26-0) is an ethyl ester derivative of 2-aminonicotinic acid, with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. Its structure features a pyridine ring substituted with an amino group at position 2 and an ethoxycarbonyl group at position 3 (SMILES: CCOC(=O)C1=C(N=CC=C1)N) . Key properties include:

- Predicted Collision Cross-Sections (CCS): Ranges from 133.9 Ų ([M+H]+) to 145.5 Ų ([M+Na]+), reflecting its ion mobility characteristics .

- Synthesis: Prepared via microwave-assisted Bohlmann–Rahtz cyclocondensation, using ethyl 3-amino-3-iminopropionate hydrochloride and ethynyl ketones under basic conditions (e.g., Na₂CO₃ in EtOH at 150°C), achieving yields of 52–54% .

This compound serves as a scaffold for synthesizing substituted pyridine libraries, with applications in medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Methodologies

The synthesis of ethyl 2-aminonicotinate primarily revolves around bromination and esterification strategies. Below, we analyze three distinct approaches, detailing their procedural steps, yields, and critical parameters.

Tetrahydrofuran (THF) as Solvent

A high-yielding method involves reacting this compound with NBS in anhydrous THF. In a representative procedure, 15 g (90.36 mmol) of the starting material is dissolved in 150 mL of THF, followed by gradual addition of NBS (16 g, 90.36 mmol) at 0°C. The mixture is stirred at 23°C for 18 hours, yielding 22 g (100%) of the brominated product after extraction with ethyl acetate and drying over sodium sulfate .

Key Observations :

-

Temperature Control : Maintaining 0°C during NBS addition prevents exothermic side reactions.

-

Purification : Simple extraction and evaporation suffice, avoiding column chromatography.

Acetonitrile as Solvent

An alternative protocol employs acetonitrile as the reaction medium. This compound (16.6 g, 100 mmol) and NBS (19.58 g, 110 mmol) are combined in 200 mL of acetonitrile at 20°C for 3 hours. Post-reaction cooling to 0°C facilitates crystallization, yielding 24.1 g (98.36%) of product after filtration .

Advantages :

-

Shorter Reaction Time : 3 hours vs. 18 hours in THF.

-

Solvent Recovery : Acetonitrile is efficiently reclaimed via rotary evaporation.

Bromination Using Elemental Bromine

A classical approach utilizes bromine in dichloromethane. A suspension of this compound in CHCl is treated with bromine (16.8 g, 105 mmol) at 0°C for 1 hour. Quenching with saturated NaHCO and standard workup affords the product in 91% yield .

Challenges :

-

Safety Concerns : Handling liquid bromine requires stringent safety measures.

-

Byproduct Formation : Trace succinimide derivatives may necessitate additional purification.

Reaction Conditions and Optimization

Solvent Effects

| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |

|---|---|---|---|

| THF | 66 | 7.6 | 100 |

| Acetonitrile | 82 | 37.5 | 98.36 |

| CHCl | 40 | 8.9 | 91 |

THF and acetonitrile outperform CHCl due to superior solvation of polar intermediates. Acetonitrile’s high dielectric constant accelerates NBS dissociation, enhancing reactivity .

Stoichiometry and Equivalents

-

NBS : A 1:1 molar ratio with the substrate is sufficient for complete conversion in THF .

-

Bromine : Slight excess (1.05 eq) ensures full bromination despite volatility losses .

Comparative Analysis of Synthetic Methods

| Parameter | NBS/THF | NBS/Acetonitrile | Br/CHCl |

|---|---|---|---|

| Yield (%) | 100 | 98.36 | 91 |

| Reaction Time (h) | 18 | 3 | 1 |

| Safety | Moderate | Moderate | High risk |

| Purification Complexity | Low | Low | Moderate |

The NBS/THF method achieves quantitative yield but requires extended reaction time. NBS/acetonitrile balances speed and efficiency, making it preferable for lab-scale synthesis. Bromine-based routes, while faster, pose significant safety hazards.

Industrial-Scale Production Considerations

Process Intensification

-

Continuous Flow Systems : Microreactors could mitigate heat management issues in bromine reactions.

-

Catalyst Recycling : Immobilized NBS analogs may reduce reagent costs.

Environmental Impact

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-aminonicotinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as halides and amines are used in the presence of catalysts like palladium or platinum.

Major Products Formed

Oxidation: The major products are oxides of this compound.

Reduction: The major products are this compound amines.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-aminonicotinate has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of ethyl 2-aminonicotinate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, depending on the context. The amino group and ester functionality allow it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The exact pathways involved depend on the specific application and target enzyme.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

Halogen-Substituted Derivatives

Alkyl- and Aryl-Substituted Derivatives

Functional Group Variations

Data Tables

Table 1. Physical Properties of this compound and Derivatives

| Compound | Molecular Weight | Melting Point (°C) | CCS ([M+H]+) (Ų) |

|---|---|---|---|

| This compound | 166.18 | N/A | 133.9 |

| Ethyl 6-aminonicotinate | 166.18 | N/A | ~135 (estimated) |

| Mthis compound | 152.15 | 84–86 | N/A |

Table 2. Substituent Effects on Reactivity

| Substituent | Example Compound | Reactivity Trend |

|---|---|---|

| Halogen (Cl, F) | Ethyl 2-chloro-4-methylnicotinate | Electrophilic aromatic substitution favored |

| Cyano (CN) | Ethyl 6-chloro-5-cyanonicotinate | Stabilizes negative charge in intermediates |

| Aryl (Ph) | Ethyl 4-phenylnicotinate (12b) | Enhances π-stacking in crystal lattices |

Biologische Aktivität

Ethyl 2-aminonicotinate (E2AN) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.

This compound is an ester derivative of nicotinic acid, characterized by its molecular formula and a molecular weight of approximately 166.18 g/mol. The compound is known for its solubility in organic solvents and moderate polarity, which influences its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 166.18 g/mol |

| CAS Registry Number | 13362-26-0 |

| Solubility | Soluble in organic solvents |

Biological Activities

1. Antioxidant Activity:

Research indicates that E2AN exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological models. This activity is crucial in preventing cellular damage associated with chronic diseases.

2. Vasodilatory Effects:

E2AN has been investigated for its vasodilatory effects, which are beneficial in treating cardiovascular conditions. Studies demonstrate that E2AN can relax vascular smooth muscles, leading to improved blood flow and reduced blood pressure. For instance, a study by Girgis et al. (2006) synthesized novel nicotinate esters, including E2AN, which displayed vasodilatory activity in animal models .

3. Antimicrobial Properties:

The compound has shown promising results against various microbial strains. In vitro studies suggest that E2AN possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

4. Neuroprotective Effects:

Emerging evidence suggests that E2AN may have neuroprotective properties. It appears to modulate neurotransmitter levels and protect neuronal cells from apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

The biological activities of E2AN are attributed to its ability to interact with specific molecular targets within cells. It may act on various enzymes and receptors involved in oxidative stress response and vascular regulation. Understanding these interactions is essential for elucidating its therapeutic potential.

Case Studies

Case Study 1: Vasodilatory Activity

In a controlled study involving Wistar rats, E2AN was administered to assess its impact on blood pressure regulation. Results indicated a significant decrease in systolic blood pressure compared to control groups, highlighting its potential as a therapeutic agent for hypertension .

Case Study 2: Antioxidant Efficacy

A study evaluated the antioxidant capacity of E2AN using DPPH radical scavenging assays. The results demonstrated that E2AN effectively reduced DPPH radicals, indicating strong antioxidant activity comparable to established antioxidants .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Ethyl 2-aminonicotinate, and how should data be reported?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, infrared (IR) spectroscopy for functional group analysis, and mass spectrometry (MS) for molecular weight validation. Purity should be assessed via high-performance liquid chromatography (HPLC) with UV detection. Report data with appropriate precision (e.g., NMR chemical shifts to two decimal places, HPLC retention times with standard deviations) . For new compounds, include elemental analysis (C, H, N) and compare results with theoretical values .

Q. What are the common synthetic routes for this compound?

- Methodological Answer : this compound is synthesized via cyclocondensation reactions. For example, reacting this compound with triethyl orthoformate (HC(OEt)₃) and primary amines under reflux conditions yields pyrido[2,3-d]pyrimidin-4(3H)-ones . Alternative routes include formamidine acetate-mediated cyclization in ethoxyethanol for derivatives . Optimize reaction conditions (temperature, solvent, catalyst) using factorial design to maximize yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer :

Comparative Analysis : Cross-reference spectral data (e.g., NMR, IR) with published literature, noting deviations in solvent systems or instrumentation .

Experimental Validation : Repeat synthesis under standardized conditions and perform advanced techniques (e.g., 2D NMR, X-ray crystallography) to confirm structural assignments .

Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results .

Example Contradiction: Discrepancies in melting points may arise from polymorphic forms; differential scanning calorimetry (DSC) can clarify .

Q. What strategies are effective for optimizing the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer :

- Variable Screening : Use response surface methodology (RSM) to evaluate the impact of catalysts (e.g., Lewis acids), solvents (polar vs. non-polar), and temperature on reaction efficiency .

- Mechanistic Studies : Conduct kinetic experiments (e.g., time-resolved IR) or isotopic labeling to identify rate-determining steps .

- Computational Modeling : Apply molecular dynamics simulations to predict transition states and regioselectivity in ring-forming reactions .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV-vis) over 4–12 weeks. Monitor degradation via HPLC and mass spectrometry .

- Degradation Pathway Analysis : Identify byproducts using LC-MS/MS and propose mechanisms (e.g., hydrolysis of the ester group) .

- Statistical Reporting : Express degradation rates with confidence intervals (e.g., "95% CI: 0.5–1.2% degradation/day") .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data in this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .

- Sensitivity Analysis : Test if outliers or assay conditions (e.g., cell line variability) explain discrepancies .

- Bayesian Methods : Calculate posterior probabilities for conflicting hypotheses (e.g., "Compound A is 80% likely to inhibit Enzyme X") .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., Raman spectroscopy) to track reaction progression .

- Critical Parameter Identification : Use failure mode and effects analysis (FMEA) to prioritize control of variables like mixing efficiency and heating uniformity .

- Documentation : Report detailed protocols, including equipment specifications (e.g., "mechanical stirrer at 500 rpm") and raw material sources .

Q. Safety and Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods for synthesis, nitrile gloves for skin protection, and explosion-proof refrigerators for storage .

- First Aid Documentation : Include SDS sections on inhalation/ingestion/skin exposure protocols (e.g., "rinse skin with water for 15 minutes") .

Eigenschaften

IUPAC Name |

ethyl 2-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAGEDYOPMHRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498099 | |

| Record name | Ethyl 2-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13362-26-0 | |

| Record name | Ethyl 2-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Aminonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.